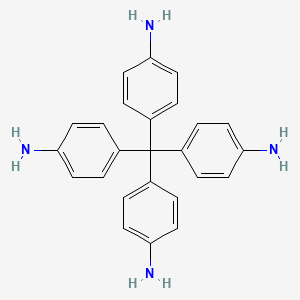

Tetrakis(4-aminophenyl)methane

Description

Significance of Tetrafunctional Amine Building Blocks in Reticular Chemistry

Reticular chemistry focuses on the design and synthesis of crystalline porous materials by linking molecular building blocks into predetermined network structures. Tetrafunctional amine building blocks, such as TAPM, are of paramount importance in this field. Their multiple reactive sites allow for the formation of robust, extended frameworks with high degrees of order and porosity. oaepublish.com

The geometry of these building blocks dictates the topology of the resulting network. The tetrahedral arrangement of the amine groups in TAPM, for instance, predisposes it to form three-dimensional (3D) networks. evitachem.com This is a significant advantage over linear or planar building blocks, which typically lead to one-dimensional chains or two-dimensional (2D) layers. 3D frameworks often exhibit enhanced thermal stability and mechanical properties due to their interpenetrating structures. oaepublish.com

The amine functional groups are crucial for forming strong covalent bonds, such as imine linkages through condensation reactions with aldehydes. researchgate.net This robust connectivity results in materials with high thermal and chemical stability, a prerequisite for many applications. Furthermore, the nitrogen atoms within the amine groups can act as basic sites or be further functionalized, adding another layer of tunability to the properties of the final material. ijrpr.com The ability to systematically design and construct porous materials with tailored pore sizes and functionalities is a direct consequence of the well-defined nature of these tetrafunctional amine building blocks.

Scope and Relevance of Tetrakis(4-aminophenyl)methane (TAPM) in Contemporary Material Science

The unique structural attributes of this compound (TAPM) make it a highly relevant and widely utilized building block in modern materials science. Its tetrafunctional nature is instrumental in the synthesis of a variety of advanced materials, most notably Covalent Organic Frameworks (COFs) and porous polymers. evitachem.com

Covalent Organic Frameworks (COFs): TAPM is a key monomer for the construction of 3D COFs. evitachem.com These crystalline porous materials are synthesized through the condensation of TAPM with various aldehyde linkers. chemicalbook.com For example, the reaction of TAPM with terephthaldehyde results in the formation of COF-300, a material known for its high porosity and potential for gas storage and separation. researchgate.net The resulting 3D structures possess high surface areas and tunable pore sizes, making them promising candidates for applications such as:

Gas Storage and Separation: COFs derived from TAPM have demonstrated significant uptake of gases like carbon dioxide and hydrogen, highlighting their potential in environmental remediation and energy storage. nih.gov For instance, certain polyimide COFs synthesized from TAPM show high carbon dioxide adsorption capabilities. evitachem.com

Catalysis: The porous and stable nature of TAPM-based COFs allows them to serve as platforms for catalytic applications.

Drug Delivery: The high loading capacity and controlled release profiles of some TAPM-based COFs have been explored for pharmaceutical applications. rhhz.net

Porous Polymers: Beyond crystalline COFs, TAPM is also used to create amorphous porous polymers. For example, polycondensation of TAPM with molecules like pyrrole (B145914) or phenazine (B1670421) yields 3D porous polymers with high surface areas. nih.gov These materials have shown excellent selectivity for CO2 capture. nih.gov

Epoxy Resins: In polymer chemistry, TAPM can act as a crosslinking agent for epoxy resins. Its incorporation has been shown to increase the toughness of the resulting material compared to those made with traditional diamines.

The versatility of TAPM is further highlighted by its use in the synthesis of a range of other advanced materials. Its ability to form stable, three-dimensional networks through robust covalent bonds makes it an invaluable tool for chemists and material scientists seeking to design and create functional materials with precisely controlled properties. oaepublish.com

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄N₄ | evitachem.com |

| Molecular Weight | 380.48 g/mol | evitachem.comsigmaaldrich.com |

| Melting Point | 334–339 °C | |

| Appearance | White to Orange to Green powder to crystal | tcichemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

4-[tris(4-aminophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20/h1-16H,26-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHGLSRCOBIHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473903 | |

| Record name | TETRAKIS(4-AMINOPHENYL)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60532-63-0 | |

| Record name | 4,4′,4′′,4′′′-Methanetetrayltetrakis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60532-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TETRAKIS(4-AMINOPHENYL)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(4-aminophenyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies for Tetrakis 4 Aminophenyl Methane

Methodologies for Synthesis of Tetrakis(4-aminophenyl)methane and its Key Precursors

The synthesis of TAPM primarily relies on the preparation of a suitable precursor, which is then converted to the final tetra-amino compound. The most established route involves the multi-step transformation of tetraphenylmethane (B1200815).

Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically by reacting an aldehyde or ketone with an amine to form an imine, which is then reduced. masterorganicchemistry.com While direct synthesis of TAPM's core structure via reductive amination is not the standard approach, the principles of this reaction are relevant in the broader context of amine synthesis and functionalization. This method is highly effective for creating substituted amines with good control over the degree of alkylation, avoiding the common issue of multiple alkylations seen with direct alkylation methods. masterorganicchemistry.com Common reducing agents used in reductive amination include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the imine intermediate in the presence of the initial carbonyl compound. masterorganicchemistry.com

In the context of TAPM chemistry, reductive amination can be employed to functionalize the amino groups of the final TAPM molecule or to synthesize more complex linkers that might be used in conjunction with TAPM in polymer synthesis. mdpi.com

The Ullmann condensation and the related Ullmann reaction are copper-catalyzed cross-coupling reactions used to form carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. wikipedia.orgthermofisher.comnih.gov The classic Ullmann reaction involves the coupling of two aryl halides in the presence of copper metal at high temperatures to form a biaryl compound. thermofisher.combyjus.com Ullmann-type reactions, such as the Goldberg reaction for C-N bond formation, extend this methodology to couple aryl halides with amines, alcohols, or thiols. wikipedia.orgnih.gov

These reactions traditionally require harsh conditions, including high temperatures (often over 200°C) and polar solvents. wikipedia.orgnih.gov However, modern advancements have introduced soluble copper catalysts with ligands like diamines, which allow for milder reaction conditions. wikipedia.org While not a primary route for the synthesis of the tetraphenylmethane core of TAPM, Ullmann condensation represents a fundamental strategy in aromatic chemistry for constructing C-N bonds and could be relevant for synthesizing precursors or derivatives where aryl-amine linkages are required.

The most common and well-documented method for synthesizing TAPM begins with tetraphenylmethane. unizar.esrsc.org This process involves a two-step sequence: the electrophilic nitration of the four phenyl rings, followed by the reduction of the resulting nitro groups to amino groups. guidechem.com

The first step is the full nitration of tetraphenylmethane to produce tetrakis(4-nitrophenyl)methane (B1336605). unizar.es This is typically achieved by treating tetraphenylmethane with fuming nitric acid, often in the presence of acetic acid and acetic anhydride. rsc.org Careful temperature control is crucial; the reaction is often maintained at -10°C to prevent multiple substitutions on the aromatic rings. unizar.esrsc.org

The subsequent reduction of tetrakis(4-nitrophenyl)methane to TAPM can be accomplished using several reducing systems. guidechem.comchemicalbook.com The choice of catalyst and hydrogen source affects the reaction time, temperature, and yield. A summary of common reduction protocols is presented below.

| Catalyst | Hydrogen Source | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Raney Nickel | Hydrazine (B178648) Monohydrate | Tetrahydrofuran (B95107) (THF) | Reflux, 4 hours | 81% | chemicalbook.comchemicalbook.com |

| Raney Nickel | Hydrazine Monohydrate | Tetrahydrofuran (THF) | Reflux, 2 hours | 86% | rsc.org |

| Palladium on Carbon (Pd/C) | Hydrazine Hydrate | n-Butanol | 50-60°C, 2.5 hours | 76% | guidechem.com |

| Palladium on Carbon (Pd/C, 10%) | Hydrogen Gas (H₂) | Not specified | Room Temperature, 72 hours | Quantitative | unizar.es |

Functional Group Transformations and Derivatization of this compound

The four primary amino groups of TAPM are versatile handles for a wide range of chemical modifications, allowing for its incorporation into more complex supramolecular structures and functional materials.

The amino groups of TAPM can undergo reactions typical of primary anilines. For instance, TAPM can be used as a core component in the synthesis of COFs by reacting it with aldehyde-containing linkers, such as tetrakis(4-formylphenyl)methane, to form imine bonds. chemicalbook.com It is also used to synthesize materials for electronic devices through reactions like the Buchwald-Hartwig amination. guidechem.com In one example, TAPM was reacted with 1-bromo-2,4,5-trimethylbenzene (B1265819) using a palladium catalyst (Pd2(DBA)3), a phosphine (B1218219) ligand (tri-tert-butylphosphine), and a base (sodium tert-butoxide) to form a more complex amine derivative. guidechem.com

For applications in "click chemistry," the amino groups of TAPM can be converted into azido (B1232118) (–N₃) groups. unizar.esissuu.comorganic-chemistry.org This transformation is typically achieved through a two-step process involving diazotization of the primary amine followed by azidation. unizar.es The resulting tetrakis(4-azidophenyl)methane is a versatile precursor for constructing complex molecular architectures using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. unizar.esnih.govtcichemicals.com This reaction allows for the efficient and specific formation of 1,2,3-triazole rings, linking the TAPM-derived core to other molecules containing alkyne groups. organic-chemistry.orgnih.gov This strategy has been used to synthesize novel compounds with tetrahedral geometries, including charged molecular complexes. unizar.es

Formation of Porphyrin-Based Derivatives

The tetra-functional amine structure of this compound serves as a precursor for more complex molecular architectures, including porphyrin-based derivatives. A prevalent method for synthesizing these derivatives, specifically 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP), involves a two-step process. This strategy begins with the creation of a nitrated porphyrin intermediate, which is subsequently reduced to yield the desired amino-functionalized porphyrin. researchgate.netuakron.edu

The initial step is the synthesis of 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin (B1418132) (TNPP). This is typically achieved through the condensation of p-nitrobenzaldehyde and pyrrole (B145914). chemicalbook.comnih.gov The reaction is often carried out in a high-boiling solvent such as propionic acid, sometimes with the addition of acetic anhydride, and heated to reflux for a short period. chemicalbook.comnih.gov After cooling, the resulting precipitate is collected and purified. This step yields the tetranitro-substituted porphyrin, which serves as the direct precursor to the final product. chemicalbook.com One reported synthesis gives a yield of approximately 24% for this nitrated intermediate. chemicalbook.com

The second and final step is the reduction of the four nitro groups on the TNPP molecule to form the corresponding amino groups of TAPP. researchgate.net A common and effective method for this transformation is the use of a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium, such as concentrated hydrochloric acid. researchgate.netuakron.educhemicalbook.com The reaction mixture is heated, and after the reduction is complete, the solution is neutralized, often with ammonium (B1175870) hydroxide, causing the final product to precipitate. chemicalbook.com The resulting violet precipitate is then collected and purified, typically by column chromatography, to yield the final 5,10,15,20-tetrakis(4-aminophenyl)porphyrin. chemicalbook.com This reduction step is generally high-yielding, with reports of up to 94%. chemicalbook.com

| Step | Reaction | Key Reagents | Typical Yield | Reference |

|---|---|---|---|---|

| 1 | Formation of 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin (TNPP) | p-Nitrobenzaldehyde, Pyrrole, Propionic Acid | ~24% | chemicalbook.com |

| 2 | Reduction of TNPP to TAPP | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), Concentrated HCl | ~94% | chemicalbook.com |

Optimization of Reaction Parameters for Enhanced Yields and Purity

The synthesis of this compound (TAPM) is most commonly achieved through the reduction of its precursor, Tetrakis(4-nitrophenyl)methane (TNPM). evitachem.comrsc.org Optimization of this reduction reaction is critical for achieving high yields and purity. Research has focused on modifying parameters such as the choice of catalyst, solvent, reaction time, and temperature.

Two primary catalytic systems have been effectively utilized for this transformation: Raney Nickel with hydrazine monohydrate and Palladium on carbon (Pd/C) with hydrogen gas. chemicalbook.comunizar.esrsc.org The choice of system significantly impacts the reaction conditions and outcomes.

The use of Raney Nickel as a catalyst with hydrazine monohydrate as the reducing agent in a solvent like tetrahydrofuran (THF) is a well-established method. rsc.orgchemicalbook.com This reaction is typically performed under reflux conditions. chemicalbook.com The reaction time can be relatively short, with some procedures reporting completion within 2 to 4 hours, affording yields as high as 81%. rsc.orgchemicalbook.com

Alternatively, catalytic hydrogenation using Palladium on carbon (Pd/C) offers another efficient route. unizar.esrsc.org This method involves reacting TNPM in a solvent such as THF under a pressurized hydrogen atmosphere at room temperature. rsc.org While this approach avoids the high temperatures of the Raney Nickel method, it may require significantly longer reaction times, extending from 3 days at 1.2 MPa of hydrogen pressure to achieve a 95% yield. rsc.org In some cases, the amount of catalyst is a critical parameter; one study noted that the reaction did not proceed with a single equivalent of the Pd/C catalyst, but a quantitative yield was obtained when using four equivalents over 72 hours. unizar.es

The optimization of these parameters demonstrates a trade-off between reaction time, temperature, and reagent/catalyst loading to maximize both the yield and purity of the final this compound product.

| Catalytic System | Reducing Agent | Solvent | Temperature | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Raney Nickel | Hydrazine Monohydrate | Tetrahydrofuran (THF) | Reflux | 4 hours | 81% | chemicalbook.com |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (1.2 MPa) | Tetrahydrofuran (THF) | Room Temperature | 3 days | 95% | rsc.org |

| Palladium on Carbon (Pd/C) | Hydrogen Gas | Not specified | Room Temperature | 72 hours | Quantitative | unizar.es |

Design and Engineering of Reticular Materials Utilizing Tetrakis 4 Aminophenyl Methane

Covalent Organic Frameworks (COFs) Utilizing Tetrakis(4-aminophenyl)methane as a Building Block

This compound (TAPM), also known as 4,4',4'',4'''-methanetetrayltetraaniline, is a tetrahedral building block pivotal in the design and synthesis of three-dimensional (3D) Covalent Organic Frameworks (COFs). tcichemicals.comtcichemicals.com Its distinct tetrahedral geometry directs the formation of extended, porous, and crystalline networks, making it a valuable component in the field of reticular chemistry. tcichemicals.comresearchgate.net

Imine-Linked Covalent Organic Frameworks

The reversible nature of imine bond formation is particularly well-suited for the synthesis of crystalline COFs, as it allows for "error checking" and "proof-reading" during the crystallization process. iu.edu.saiu.edu.sa This dynamic covalent chemistry is the most common strategy for constructing COFs from TAPM. nih.gov

While TAPM is primarily used for 3D COFs due to its tetrahedral shape, it can also be incorporated into complex 2D frameworks. For instance, when combined with linkers of different geometries, such as hexagonal and trigonal linkers, it can yield 2D COFs with novel topologies. An example is COF-346, which is formed from hexagonal hexaminophenyl benzene (B151609), tetragonal tetrakis(4-aminophenyl)ethane, and trigonal 1,3,5-tris(p-formylphenyl)benzene, resulting in an unprecedented tth topology. escholarship.org The precise selection of linker geometry and metrics is crucial for the successful crystallization of these complex structures. escholarship.org

| COF Name | Building Blocks | Linkage | Dimensionality | Topology |

| COF-346 | Hexaminophenyl benzene, Tetrakis(4-aminophenyl)ethane, 1,3,5-tris(p-formylphenyl)benzene | Imine | 2D | tth |

The tetrahedral geometry of TAPM is ideal for the construction of 3D COFs. tcichemicals.com By reacting TAPM with various linear or planar linkers, a range of 3D frameworks with different topologies can be achieved. The resulting topology is often dictated by the geometry of the building blocks. mdpi.com

A classic example is COF-300 , synthesized from the condensation of TAPM and terephthalaldehyde. researchgate.netnih.gov This reaction produces a highly interpenetrated framework with a diamond (dia) topology. researchgate.netmdpi.com Similarly, the reaction between TAPM and 4,4′-biphenyl dialdehyde (B1249045) yields COF-320 , which forms a 9-fold interwoven diamond net. researchgate.net The use of longer, rod-shaped linkers tends to favor such interpenetrated geometries. mdpi.com

The topological diversity of 3D COFs using TAPM extends beyond the common dia net. For instance, by combining tetrahedral and square planar building blocks, it is possible to synthesize 3D COFs with a platinum sulfide (B99878) (pts) topology . mdpi.comacs.org An example is the reaction of TAPM with a square planar porphyrin-based aldehyde, which results in a 2-fold interpenetrated pts network. acs.org While less common, other topologies like ljh can also be targeted through careful design of the building blocks' conformational geometry. mdpi.com Most reported 3D COFs, however, feature interpenetrated structures with topologies such as srs, pts, and dia. mdpi.com

| COF Name | TAPM Counter-Linker | Resulting Topology | Interpenetration | Reference |

| COF-300 | Terephthalaldehyde | dia | 5-fold | researchgate.net |

| COF-320 | 4,4′-biphenyldialdehyde | dia | 9-fold | researchgate.net |

| 3D-Por-COF | 5,10,15,20-tetrakis(4-benzaldehyde)porphyrin | pts | 2-fold | acs.org |

| LZU-111 | TADDOL-derived tetraaldehyde | lonsdaleite-like | 3-fold | mdpi.com |

Obtaining large, single crystals of COFs is crucial for unambiguous structural determination but remains a significant challenge. mdpi.com The synthesis of single-crystal COF-300 is a prototypical example in this area. acs.org One successful method involves using a modulator, such as aniline, which controls the reaction kinetics. acs.org Aniline reacts with the aldehyde monomer (terephthalaldehyde) first, preventing rapid, uncontrolled polymerization upon the addition of TAPM and thereby creating an optimal environment for single-crystal nucleation and growth. acs.org

Another strategy to promote single-crystal growth is the use of acetal (B89532) precursors for the aldehyde monomers. This approach creates a homogeneous initial reaction system and suppresses the fast, direct reaction between aldehyde and amine groups, allowing for controlled crystal growth. acs.org This method has been used to grow single crystals of COF-300 up to 120 μm in size. acs.org The precise atomic arrangement of these single crystals can then be determined using techniques like single-crystal X-ray diffraction (SCXRD). For COF-300, SCXRD analysis revealed unit-cell parameters of a = b = 26.5565(16) Å and c = 7.4431(5) Å. acs.org For micro- and nanoscale crystals, 3D rotation electron diffraction (RED) has been successfully used to determine the structure, as was the case for COF-320. researchgate.net

Imide-Linked Covalent Organic Frameworks

While imine linkages are more common, TAPM can also be used to construct imide-linked COFs, which are known for their high chemical and thermal stability. The synthesis of polyimide-based COFs (PI-COFs) is often challenged by the poor reversibility of the imide ring-closing reaction under standard solvothermal conditions. nih.gov

However, by reacting tetrahedral building units like TAPM with linear units such as pyromellitic dianhydride (PMDA), 3D polyimide-based COFs can be formed. mdpi.com This combination results in a framework, designated 3D COF-PI-1, which exhibits a dia topology with four-fold interpenetrated nets. mdpi.com The tetrahedral geometry of the TAPM building unit dictates the interpenetrated nature of the final 3D COF structure. mdpi.com

| COF Name | Building Blocks | Linkage | Dimensionality | Topology |

| 3D COF-PI-1 | This compound (TAPM), Pyromellitic dianhydride (PMDA) | Imide | 3D | dia |

Porphyrin-Based Covalent Organic Frameworks

Porphyrins are attractive building blocks for COFs due to their inherent optoelectronic and catalytic properties. iu.edu.samdpi.com Integrating TAPM with porphyrin-based linkers allows for the creation of 3D porphyrinic COFs. acs.orgrsc.org

A notable example is the synthesis of 3D-Por-COF, achieved through the solvothermal condensation of tetrahedral TAPM and a square-planar 5,10,15,20-tetrakis(4-benzaldehyde)porphyrin. acs.org This [4+4] condensation reaction yields a microporous material with a 2-fold interpenetrated pts topology. acs.org Another 3D porphyrinic COF, 3D-Por(Co/H)-COF, was synthesized by reacting tetra(4-formylphenyl)methane with a mixture of cobalt-containing and metal-free 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP). rsc.org Although this example uses a tetrahedral aldehyde and a porphyrin amine, it demonstrates the principle of combining tetrahedral and square planar units to build 3D porphyrin-based frameworks. rsc.org These materials are designed to maximize the accessibility of the active porphyrin sites, which can be beneficial for applications like electrocatalysis. rsc.org

| COF Name | Building Blocks | Linkage | Dimensionality | Topology |

| 3D-Por-COF | This compound (TAPM), 5,10,15,20-tetrakis(4-benzaldehyde)porphyrin | Imine | 3D | pts |

Post-Synthetic Modification of Covalent Organic Frameworks

Post-synthetic modification (PSM) is a powerful strategy for the functionalization of Covalent Organic Frameworks (COFs), allowing for the introduction of new chemical functionalities into a pre-existing framework without altering its fundamental topology. This approach is particularly valuable when direct synthesis with functionalized monomers is challenging due to incompatible reaction conditions or potential interference with the crystallization process. For COFs constructed using this compound, PSM opens a pathway to tailor their properties by chemically altering the framework's linkers or linkages.

The strategies for PSM can be broadly categorized:

Modification of Linkers: If TAPM is used alongside other building blocks that contain reactive pendant groups (e.g., -OH, -N3, -alkyne), these groups can be targeted for subsequent chemical transformations.

Modification of Linkages: The bonds that form the COF network, such as imine or amide linkages, can themselves be chemically transformed. For instance, imine linkages (-C=N-) within a COF can be reduced to more stable amine linkages (-CH-NH-). frontiersin.org This conversion can enhance the chemical stability of the framework and alter its electronic properties.

Metalation: Functional groups within the COF pores can be used as ligands to coordinate metal ions, creating single-site catalytic centers.

Porous Organic Polymers (POPs) Derived from this compound

Porous Organic Polymers (POPs) are a class of amorphous or semi-crystalline porous materials known for their high surface area, low density, and excellent stability. The tetrahedral and rigid geometry of TAPM makes it a superb building block for creating robust 3D POPs with intrinsic microporosity.

Organic sol-gel (OSG) polymerization provides a versatile route to synthesize polyurea networks from TAPM and various diisocyanates. researchgate.netrsc.org This method involves a crosslinking polymerization that initially forms a colloidal dispersion of nanoparticulate networks (a sol), which can then be processed into different forms, such as monolithic gels, films, or powders. researchgate.netrsc.org The reaction of the four primary amine groups of TAPM with the isocyanate groups of a diisocyanate linker forms a highly cross-linked polyurea structure.

The properties of the resulting polyurea networks are highly dependent on the choice of the diisocyanate comonomer. For instance, using flexible alkyl diisocyanates of varying lengths allows for tuning the network's properties. These nanoparticulate networks have demonstrated high selectivity for CO2 adsorption over other gases like N2 or CH4. researchgate.netrsc.org Furthermore, the sol state of the networks enables liquid-phase processing, allowing the formation of free-standing membranes which have been explored for gas separation applications. researchgate.net

| Diisocyanate Monomer | Abbreviation | Resulting Polymer Network | Key Findings/Properties |

|---|---|---|---|

| 1,6-Diisocyanatohexane | HDI | TAPM-HDI | Forms nanoparticulate networks with high CO2 adsorption selectivity. researchgate.net Enables formation of free-standing films. researchgate.net |

| 1,4-Diisocyanatobutane | BDI | TAPM-BDI | Used to create organic molecular networks via OSG polymerization. rsc.org |

| 1,8-Diisocyanatooctane | ODI | TAPM-ODI | Synthesized into polyurea networks for selective gas adsorption. rsc.org |

| 1,12-Diisocyanatododecane | DDI | TAPM-DDI | Longer chain diisocyanate used in OSG to form flexible networks. rsc.org |

| 4,4′-Methylenebis(phenyl isocyanate) | MDI | TAPM-MDI | Aromatic diisocyanate leading to more rigid polymer networks. rsc.org |

Microporous polyimides can be synthesized through the one-pot polycondensation of TAPM with rigid dianhydrides. A notable example involves the reaction of TAPM with naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTDA). alfa-chemistry.com This combination results in a polyimide network, designated NPI-1, where the tetrahedral TAPM acts as the net node and the rigid naphthalimide unit serves as the strut. alfa-chemistry.com

The resulting polymer possesses a moderately high BET surface area and a narrow pore size distribution centered around 6 Å. alfa-chemistry.com The incorporation of naphthalene (B1677914) groups into the polymer backbone imparts a high degree of hydrophobicity and strong π-electron delocalization. These features make the material particularly effective for the selective adsorption of toxic organic vapors like benzene from gas streams containing nitrogen, water, or cyclohexane. alfa-chemistry.com Additionally, these polyimides exhibit significant CO2 uptake capacity and high selectivity for CO2 over N2 and CH4. alfa-chemistry.com

| Property | Value | Conditions |

|---|---|---|

| BET Surface Area | 660 m²/g | - |

| Pore Size | ~6 Å | - |

| Benzene Vapor Uptake | 90.5 wt% | 298 K, 0.8 bar |

| CO₂ Uptake | 12.3 wt% | 273 K, 1 bar |

| CO₂/N₂ Selectivity | 88.6 | - |

| CO₂/CH₄ Selectivity | 12.9 | - |

Data sourced from alfa-chemistry.com

Amide-linked porous organic polymers can be readily synthesized by reacting TAPM with acyl chlorides. For example, polycondensation of TAPM with trimesoyl chloride (TMC) yields an amide-linked polymer, Poly(TMC-TAPM), which exhibits the highest surface area among several tested combinations. cd-bioparticles.netcd-bioparticles.net The use of different building blocks, such as the trifunctional TMC versus the difunctional terephthaloyl chloride (TPC), has a significant impact on the morphology and porosity of the final polymer. cd-bioparticles.netcd-bioparticles.net The tetrahedral geometry of TAPM combined with the trigonal geometry of TMC leads to a highly cross-linked, amorphous network with permanent porosity. cd-bioparticles.netcd-bioparticles.net

While TAPM is used for amide-linked polymers, related research has also explored hydrazide-linked polymers by using hydrazine (B178648) as the amine source. cd-bioparticles.netcd-bioparticles.net A comparative study showed that the choice of both the amine and acyl chloride building blocks is crucial in determining the final material properties, such as surface area and pore structure. cd-bioparticles.netcd-bioparticles.net

| Polymer Name | Amine Monomer | Acyl Chloride Monomer | BET Surface Area (m²/g) |

|---|---|---|---|

| Poly(TPC-TAPM) | TAPM | TPC | 19.8 |

| Poly(TMC-TAPM) | TAPM | TMC | 241.9 |

Data sourced from cd-bioparticles.netcd-bioparticles.net

The design of POPs with tailored porosity and surface area relies on the judicious selection of monomeric building blocks and the polymerization strategy. The use of TAPM provides a rigid, predefined tetrahedral geometry, which is a key factor in creating materials with high internal porosity.

Key design principles include:

Monomer Rigidity and Geometry: The intrinsic porosity of POPs is generated by the inefficient packing of rigid polymer chains. Combining the rigid tetrahedral TAPM node with rigid linkers (e.g., aromatic diisocyanates or acyl chlorides) prevents the network from collapsing into a dense, non-porous state. alfa-chemistry.comnorthwestern.edu The combination of different geometries, such as the tetrahedral TAPM and trigonal TMC, can lead to highly cross-linked structures with enhanced surface areas. cd-bioparticles.netcd-bioparticles.net

Reaction Conditions: Polymerization conditions, including solvent, temperature, and monomer concentration, can affect the morphology and porous properties of the resulting POPs. The organic sol-gel method, for example, allows for control over nanoparticle formation, which in turn influences the porous structure of the final material. researchgate.netrsc.org

Functional Groups: The introduction of specific functional groups can tune the surface chemistry of the pores, affecting the material's affinity for certain molecules (e.g., CO2) and thus influencing its performance in applications like gas separation and storage. jte.edu.vn

By systematically varying these parameters, POPs derived from TAPM can be engineered to have specific surface areas, pore volumes, and chemical properties optimized for targeted applications.

Metal-Organic Frameworks (MOFs) and this compound-Derived Linkers

While this compound itself is typically used as a node in covalent chemistry, its rigid tetraphenylmethane (B1200815) core is an excellent scaffold for designing tetratopic linkers for Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters (nodes) coordinated to organic molecules (linkers). The properties of a MOF are dictated by the geometry of its nodes and linkers.

To be used in MOF synthesis, the four peripheral amine groups of TAPM must be converted into coordinating groups, most commonly carboxylates. alfa-chemistry.com This chemical transformation results in a tetratopic carboxylate linker, such as 4',4'',4''',4''''-methanetetrayltetrabiphenyl-4-carboxylic acid, which retains the tetrahedral geometry of the original TAPM core. cd-bioparticles.net

The use of such tetrahedral, tetratopic linkers is a powerful strategy in MOF design for several reasons:

High Connectivity: Tetratopic linkers can connect to multiple metal nodes, leading to the formation of robust, highly stable 3D frameworks. alfa-chemistry.com This increased connectivity often results in materials with exceptional thermal and chemical stability.

Network Topology Control: The rigid tetrahedral geometry of the linker directs the formation of predictable network topologies. This is crucial for the rational design of MOFs with desired pore sizes and shapes for specific applications like gas storage and separation. rsc.org

Prevention of Interpenetration: The bulky, 3D nature of tetratopic linkers can help prevent the formation of interpenetrated frameworks, a common issue in MOF synthesis that can reduce pore volume and accessibility.

By employing linkers derived from the tetraphenylmethane scaffold, researchers can construct complex, highly porous, and functional MOFs with tailored architectures for advanced applications. researchgate.net

Dendrimeric Architectures with this compound as a Core

This compound (TAPM) serves as a versatile core molecule for the construction of dendrimeric architectures due to its tetrahedral geometry and four reactive primary amine groups. This unique structural feature allows for the divergent synthesis of well-defined, three-dimensional macromolecules with a high degree of branching and functionality. Researchers have utilized TAPM as a foundational building block to create dendrimers with tailored properties for various applications, including gas adsorption and molecular encapsulation.

A notable example involves the synthesis of two dendrimers, designated as TAPM-4Den and TAPM-8Den, which feature a central tetraphenylmethane core derived from TAPM. mdpi.comnih.gov The synthetic strategy for these dendrimers employs a divergent approach, where successive generations of branching units are built outwards from the TAPM core.

The initial step in the synthesis involves the reaction of this compound with cyanuric chloride. mdpi.com This reaction leads to the formation of an intermediate, TAPM-8Cl, where the amine groups of the TAPM core have reacted with the triazine rings of the cyanuric chloride. mdpi.com This intermediate serves as the platform for the subsequent attachment of the peripheral dendritic wedges.

The peripheral functionalities in TAPM-4Den and TAPM-8Den consist of 3,5-di-(tert-butanoylamino)benzoylpiperazine moieties. mdpi.comnih.gov These groups are introduced by reacting the TAPM-8Cl intermediate with the pre-synthesized dendritic wedge. mdpi.com The number of these peripheral units attached to the core dictates the final structure and properties of the dendrimer.

The resulting dendrimers, TAPM-4Den and TAPM-8Den, have been characterized to possess void spaces within their solid-state structures. mdpi.comnih.gov These internal cavities are fabricated through hydrogen bonding interactions between the amide functionalities present at the periphery of the dendrimers. mdpi.com This flexible dendritic framework allows for the inclusion of guest molecules.

The thermal stability of these dendrimers has been investigated using thermogravimetric analysis (TGA). For instance, TAPM-8Den was found to be stable up to 400 °C. mdpi.com The characterization of these macromolecules is further confirmed by techniques such as mass spectrometry, which shows a peak at m/z 3788.1 for the [M]⁺ ion of TAPM-8Den and at m/z 2380.0 for the [M]⁺ ion of TAPM-4Den. mdpi.com

The porous nature of these TAPM-based dendrimers has been explored for the adsorption of volatile organic compounds (VOCs). mdpi.com The flexibility of the dendritic framework and the nature of the peripheral groups influence the adsorption capacity and selectivity. mdpi.comresearchgate.net For example, the Brunauer-Emmett-Teller (BET) surface area of these dendrimers was found to vary depending on the gas molecule being adsorbed, with a significant increase observed with polar gases like CO2 compared to N2. nih.govresearchgate.net This suggests that the interaction between the peripheral groups and the gas molecules plays a crucial role in the adsorption process. One of the synthesized dendrimers demonstrated a significant adsorption capacity for cyanobenzene, reaching a level of 436 mg/g. nih.gov

Table 1: Properties of Dendrimers with this compound Core

| Dendrimer | Molecular Ion (m/z) | Thermal Stability (TGA) | Adsorption Capacity (Cyanobenzene) |

|---|---|---|---|

| TAPM-4Den | 2380.0 ([M]⁺) | Not specified | Not specified |

Advanced Characterization Techniques for Tetrakis 4 Aminophenyl Methane and Its Derived Materials

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, UV-Vis-NIR)

Spectroscopic methods are fundamental for confirming the chemical structure of TAPM and for tracking its conversion into more complex polymeric materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of TAPM in solution.

¹H NMR: The proton NMR spectrum of TAPM typically shows distinct signals corresponding to the different types of protons in the molecule. In a solvent like DMSO-d6, the aromatic protons appear as doublets in the regions of δ 6.66-6.68 ppm and δ 6.38-6.40 ppm. rsc.org A characteristic singlet for the eight amine (-NH₂) protons is observed around δ 4.85 ppm. rsc.orgrsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework. For TAPM, signals corresponding to the aromatic carbons and the central quaternary carbon (around 65.3 ppm in CDCl₃) are observed. rsc.org For insoluble derived polymers, solid-state ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR is employed to characterize the structure. rsc.orgacs.org

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in TAPM and its derivatives. The FTIR spectrum of TAPM shows characteristic absorption bands:

N-H stretching vibrations of the primary amine groups are typically observed in the range of 3300-3500 cm⁻¹. rsc.org For instance, distinct peaks can be seen at 3442, 3400, 3363, and 3333 cm⁻¹. rsc.org

Aromatic C-H stretching vibrations appear around 3027 cm⁻¹. rsc.org

The N-H bending vibration is visible around 1620 cm⁻¹. rsc.org

C-N stretching vibrations can be found near 1281 cm⁻¹. rsc.org When TAPM is polymerized, for example, through reaction with an acyl chloride to form amide bonds, the disappearance of the N-H stretching vibrations and the appearance of new amide carbonyl (C=O) stretching bands are monitored to confirm the reaction. rsc.orgresearchgate.net

Raman Spectroscopy serves as a complementary technique to FTIR. thermofisher.com It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in FTIR spectra. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light from a laser source. thermofisher.com This combined approach provides a more complete vibrational analysis of the material. nih.gov

UV-Vis-NIR (Ultraviolet-Visible-Near-Infrared) Spectroscopy provides insights into the electronic properties of materials. spectroscopyonline.com While TAPM itself is a white or off-white solid, its derived polymers, especially conjugated microporous polymers, can exhibit significant absorption in the UV-Vis region. rsc.org This analysis is crucial for materials designed for optical or electronic applications. The spectra can reveal information about the extent of π-conjugation within the polymer network. rsc.org

| Technique | Sample | Observed Signals / Bands and Interpretation | Reference |

|---|---|---|---|

| ¹H NMR | Tetrakis(4-aminophenyl)methane (in DMSO-d6) | δ 6.67-6.68 (d, 8H, Ar-H), 6.38-6.40 (d, 8H, Ar-H), 4.85 (s, 8H, -NH₂) | rsc.orgrsc.org |

| ¹³C NMR | Model compound from TAPM (in CDCl₃) | δ 152.7, 151.0, 148.7, 131.7, 131.1, 129.1, 122.9, 122.4, 65.3 (quaternary C) | rsc.org |

| FTIR | This compound (KBr) | ~3442, 3363 cm⁻¹ (N-H stretch), ~1620 cm⁻¹ (N-H bend), ~1281 cm⁻¹ (C-N stretch) | rsc.org |

Morphological and Structural Elucidation (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), Atomic Force Microscopy (AFM))

These techniques are employed to investigate the macroscopic and microscopic structure, shape, and arrangement of particles in TAPM-derived materials.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface topography and internal structure of the materials.

Polymers derived from TAPM often exhibit morphologies consisting of agglomerated micro- and nanoparticles. researchgate.net

Imine aerogels prepared by polycondensation of TAPM with various aldehydes show three-dimensional networks of interconnected, nanometer-sized particles (ranging from 20-200 nm), creating a sponge-like, hierarchically porous structure. researchgate.net

In some cases, the morphology of the final polymer can be influenced by the synthesis method; for example, using a Co(II) ion as a template during polymerization with TAPM resulted in a polymer morphology that was dramatically different from the non-templated analogue and was similar in size and shape to the Co(II)-monomer precursors. rsc.org

X-ray Diffraction (XRD) is used to determine the crystallinity of a material. Powder XRD patterns of most porous organic polymers derived from TAPM show broad, diffuse peaks rather than sharp reflections, indicating that the materials are largely amorphous in nature. rsc.orgresearchgate.net This lack of long-range order is common in highly crosslinked networks formed through rapid polymerization.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can provide detailed information about the surface morphology of materials like thin films. For instance, AFM has been used to study nanocomposite thin films incorporating derivatives of TAPM, revealing details about the surface texture and particle distribution at the nanoscale. researchgate.net

Porosity and Surface Area Determination (e.g., Nitrogen Adsorption-Desorption Isotherms, Brunauer-Emmett-Teller (BET) Analysis)

The primary application of TAPM in materials science is the creation of porous materials for gas storage and separation. tcichemicals.comrsc.org Therefore, accurately characterizing their porosity is critical.

Nitrogen Adsorption-Desorption Isotherms at 77 K are the standard method for analyzing the porous structure of these materials. The shape of the isotherm provides qualitative information about the pore structure. Materials derived from TAPM often exhibit Type I or Type IV isotherms, which are characteristic of microporous (pore diameter < 2 nm) and mesoporous (pore diameter 2-50 nm) materials, respectively. nih.govresearchgate.net The presence of a hysteresis loop between the adsorption and desorption branches in a Type IV isotherm indicates the existence of mesopores. researchgate.net

Brunauer-Emmett-Teller (BET) Analysis is a mathematical model applied to the nitrogen adsorption data to calculate the specific surface area of the material. anton-paar.com The BET surface area (Sʙᴇᴛ) is a key parameter for evaluating the performance of porous materials. Porous organic polymers synthesized using TAPM as a monomer have demonstrated a wide range of surface areas, depending on the co-monomer and the synthetic conditions used. Surface areas can range from moderate values like 241.9 m² g⁻¹ to higher values exceeding 1000 m² g⁻¹. acs.orgnorthwestern.edu For example, a "click-based" porous organic polymer synthesized from TAPM derivatives exhibited a BET surface area of 1260 m² g⁻¹. northwestern.edu

| Polymer Name/Type | Co-monomer(s) | BET Surface Area (Sʙᴇᴛ) [m²/g] | Total Pore Volume [cm³/g] | Reference |

|---|---|---|---|---|

| Poly(TMC–TAPM) | Trimesoyl chloride (TMC) | 241.9 | - | acs.org |

| FPOP-1 | 1,1'-Dibromoferrocene, Tetrakis(4-bromophenyl)silane | 499 | 0.43 | nih.gov |

| POP C1–D1 | Tetrakis(4-ethynylphenyl)methane | 1260 | - | northwestern.edu |

| KCMP (Post-knitted) | Various | Up to 2267 | Up to 3.27 | rsc.org |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of materials by measuring the change in mass as a function of temperature. The analysis is typically performed under an inert atmosphere, such as nitrogen. rsc.org TGA curves for TAPM-derived polymers show the onset temperature of decomposition, which is a critical parameter for applications that may involve elevated temperatures. For example, a porous organic polymer (POP-HT) synthesized from TAPM was found to be stable up to 250 °C. researchgate.net Other porous frameworks have shown excellent thermal stabilities, with decomposition temperatures exceeding 450 °C. hhu.de This high thermal stability is a result of the strong covalent bonds forming the robust, crosslinked network structure. rsc.orgrsc.org

Functional Applications of Tetrakis 4 Aminophenyl Methane Derived Materials

Gas Adsorption, Separation, and Storage

The porous nature of materials derived from tetrakis(4-aminophenyl)methane lends them to applications involving the selective capture and storage of various gases.

Microporous polyimide networks synthesized from this compound have demonstrated notable efficacy in carbon dioxide capture. For instance, a polyimide network created by the polycondensation of this compound with naphthalene-1,4,5,8-tetracarboxylic dianhydride (NPI-1) exhibits significant CO2 uptake. At 273 K and 1 bar, this material can adsorb up to 12.3 wt% of CO2. acs.org

A crucial aspect of carbon capture is the selective adsorption of CO2 from gas mixtures, such as flue gas (primarily CO2 and N2) or natural gas (CO2 and CH4). The aforementioned NPI-1 material shows high selectivity for CO2 over both nitrogen and methane (B114726). The separation factors for CO2/N2 and CO2/CH4 have been determined to be 88.6 and 12.9, respectively, which are superior to many other microporous organic polymers. acs.org The efficiency of these materials is attributed to the combination of their microporous structure and the chemical nature of the polyimide framework, which exhibits a strong affinity for CO2. acs.orgnih.gov The introduction of nitrogen atoms within the porous organic polymer structure is a key factor in enhancing CO2 affinity through dipole-quadrupole interactions. nih.gov

Table 1: CO2 Adsorption and Selectivity of a this compound-Based Polyimide (NPI-1)

| Gas | Adsorption Capacity (wt%) at 273 K, 1 bar | Selectivity Factor |

|---|---|---|

| CO2 | 12.3 acs.org | CO2/N2: 88.6 acs.org |

| CO2/CH4: 12.9 acs.org |

While direct experimental data on hydrogen storage in materials derived solely from this compound is limited, theoretical studies on analogous structures highlight their potential. Covalent organic frameworks (COFs) constructed from tetrahedral amine building blocks are considered promising candidates for hydrogen storage. rsc.org For example, simulations on COFs based on 1,3,5,7-tetrakis(4-aminophenyl)adamantine, which shares a similar tetrahedral geometry, predict excellent hydrogen uptake capacities. rsc.org These studies suggest that the high porosity, large surface area, and low density of such frameworks are key determinants for effective hydrogen storage. rsc.orgresearchgate.net At 77 K, one such simulated COF (tapa-COF-1) was predicted to have a high gravimetric hydrogen storage capacity of 49.10 wt%. rsc.org Another study on a different COF (COF-108) predicted a total hydrogen uptake of 18.9 wt% at 77 K. researchgate.net These findings underscore the potential of porous materials derived from tetrahedral amines like this compound for clean energy applications. nih.gov

The selective adsorption of methane is crucial for natural gas purification and storage. Materials derived from this compound have shown exceptional promise in this area. A single-crystalline 3D covalent organic framework, TAM-TFPB-COF, synthesized from 4,4',4'',4'''-methanetetrayltetraaniline (a synonym for this compound), exhibits a record-high methane uptake capacity among all COFs reported to date. nist.gov At 25 °C and 200 bar, this material can store up to 28.9 wt% (570 cm³ g⁻¹) of methane. nist.gov This high capacity is attributed to the material's exceptionally high Brunauer–Emmett–Teller (BET) surface area of 3533 m² g⁻¹ and its narrow microporosity. nist.gov

In addition to storage, the separation of methane from other gases is also important. As noted in the section on CO2 capture, polyimides based on this compound demonstrate good selectivity for CO2 over CH4, which is relevant for natural gas sweetening processes. acs.org The design of porous materials with specific pore sizes and surface chemistries is key to achieving high selectivity in CH4/N2 separation from low-grade gas sources. nih.gov

Porous polyimides derived from this compound are also effective in adsorbing volatile organic compounds (VOCs), which are significant environmental pollutants. The NPI-1 polyimide, for example, can adsorb a remarkable 90.5 wt% of benzene (B151609) vapor at 298 K and 0.8 bar. acs.org The high adsorption capacity is attributed to the strong π-π interactions between the benzene molecules and the abundant naphthyl and phenyl groups within the polymer network. acs.org

Furthermore, this material exhibits high selectivity for benzene over other substances. The separation factors for benzene over nitrogen, water, and cyclohexane are as high as 759.3, 40.3, and 13.8, respectively. acs.org This indicates a strong potential for these materials in applications such as air purification and the recovery of organic pollutants from industrial emissions. acs.orgepa.gov

Table 2: Adsorption of Benzene Vapor by a this compound-Based Polyimide (NPI-1) at 298 K

| Parameter | Value |

|---|---|

| Benzene Uptake (wt% at 0.8 bar) | 90.5 acs.org |

| Benzene/Nitrogen Selectivity | 759.3 acs.org |

| Benzene/Water Selectivity | 40.3 acs.org |

| Benzene/Cyclohexane Selectivity | 13.8 acs.org |

The structural flexibility of porous materials, sometimes referred to as "breathing," can significantly influence their gas adsorption properties. In some materials, the framework can undergo structural changes in response to the presence of guest molecules, which can lead to enhanced storage capacities and selectivity. nih.gov

A charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the tetrahydrochloride salt of this compound and 2,6-naphthalenedisulfonate has been shown to exhibit this type of structural flexibility. nih.gov This "breathing" behavior, where the framework can reversibly rearrange, suggests that the material can adapt to the size and shape of guest molecules. While the direct impact of this flexibility on the gas adsorption and selectivity of this specific CAHOF has not been detailed, the phenomenon is known to be advantageous in other porous materials for applications like methane storage, where it can lead to greater storage capacities than in rigid frameworks. nih.gov Flexible frameworks can also offer benefits in terms of internal heat management during the adsorption and desorption cycles.

Catalysis

The utility of this compound extends to the field of catalysis, where its derivatives can serve as robust, recyclable catalysts. A notable example is the aforementioned charge-assisted hydrogen-bonded organic framework (CAHOF, denoted as F-1), which is formed from protonated this compound and 2,6-naphthalenedisulfonate anions. nih.gov

This CAHOF material functions as a Brønsted acid catalyst and has been successfully employed in a variety of organic reactions. These include the ring-opening of epoxides with water and alcohols, as well as the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone. nih.gov A significant advantage of this catalyst is its recoverability and recyclability. Depending on the solvent system, it can function as either a purely heterogeneous catalyst or partially dissolve to act as a homogeneous catalyst, and in all cases, it can be easily recovered for reuse. nih.gov This highlights the potential for creating sustainable catalytic systems based on self-assembled frameworks derived from this compound. nih.gov

Charge-Assisted Hydrogen-Bonded Organic Frameworks (CAHOFs) as Recyclable Brønsted Acid Catalysts

Charge-Assisted Hydrogen-Bonded Organic Frameworks (CAHOFs) represent a class of supramolecular porous materials constructed through strong hydrogen bonds between charged components. beilstein-journals.orgresearchgate.net Materials derived from this compound (TAPM) have been successfully employed in the creation of these frameworks, which serve as effective and recyclable Brønsted acid catalysts. beilstein-journals.orgwhiterose.ac.uk

A notable example involves the acid-base neutralization reaction between the tetrahydrochloride salt of this compound and disodium (B8443419) 2,6-naphthalenedisulfonate (NDS) in water. researchgate.net This self-assembly process yields a novel, three-dimensional CAHOF, designated as F-1. beilstein-journals.orgresearchgate.net The structural integrity of this framework is maintained by robust hydrogen bonds formed between the ammonium (B1175870) cations of the protonated TAPM and the sulfonate anions of the NDS moieties. beilstein-journals.orgresearchgate.net The resulting crystalline material demonstrates significant stability and functions as a catalytically active Brønsted acid. beilstein-journals.org

The recyclability of these CAHOF catalysts is a key feature, addressing some of the stability issues and high costs associated with other porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). beilstein-journals.org The F-1 framework can be recovered after reaction and reused in subsequent catalytic cycles, making it a more sustainable option for industrial applications. rsc.org The framework's ability to reversibly absorb solvents, a process known as "breathing," further highlights its dynamic and robust nature. beilstein-journals.orgwhiterose.ac.uk

Metal Complexation for Heterogeneous Catalysis

The versatile structure of this compound makes it an excellent building block for creating complex materials capable of metal complexation for heterogeneous catalysis. The amine groups on the TAPM molecule can be functionalized or protonated to interact with metal species, leading to the formation of stable, catalytically active materials.

One innovative approach involves the development of a crystalline salt matrix for encapsulating metal nanoparticles. For instance, a matrix can be prepared by mixing an aqueous solution of the tetrasodium salt of tetraphenylmethane-tetrasulfonate with the tetrachloropalladate(II) salt of protonated this compound under a hydrogen atmosphere in water. researchgate.net This process results in the formation of palladium nanoparticles encapsulated within the organic salt matrix (Pd@F2). researchgate.net

Similarly, a chiral crystalline organic porous salt (CF2) has been synthesized from the ionic reaction between tetrakis(4-sulfophenyl)methane and a tetra-(S)-prolylamide derivative of this compound. researchgate.net This chiral framework has been shown to stabilize 2 nm palladium nanoparticles, creating a novel, non-pyrophoric, chiral catalytic material (Pd@CF2) prepared simply in water. researchgate.net These examples demonstrate how TAPM-derived frameworks serve as effective hosts for metal nanoparticles, preventing their aggregation and enhancing their catalytic activity and stability in heterogeneous systems.

Catalytic Activity in Specific Organic Transformations

Materials derived from this compound exhibit significant catalytic activity in a variety of important organic transformations. The CAHOF F-1, constructed from TAPM and 2,6-naphthalenedisulfonate, has proven to be an effective Brønsted acid catalyst for several reactions. beilstein-journals.orgresearchgate.net

Epoxide Ring-Opening: The F-1 catalyst has been successfully used in the ring-opening of epoxides with nucleophiles such as water and alcohols. beilstein-journals.orgresearchgate.net The framework's structure is believed to activate the nucleophiles, facilitating the attack on the epoxide ring. beilstein-journals.org For example, the conversion of styrene oxide to the corresponding diol is effectively catalyzed by F-1. whiterose.ac.uk The regioselective aminolysis of epoxides is a particularly challenging but useful reaction for synthesizing complex nitrogen-containing compounds, and acid promoters are often required to activate the epoxide. frontiersin.org

Diels-Alder Reactions: The catalytic prowess of the F-1 framework also extends to cycloaddition reactions. It has been shown to catalyze the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone in heptane. researchgate.net The catalyst's performance can be tuned by the solvent polarity; it can function as a purely heterogeneous catalyst or partially dissociate to provide a homogeneous catalytic species. researchgate.net

Knoevenagel Condensation: The Knoevenagel condensation, a key carbon-carbon bond-forming reaction between carbonyl compounds and active methylene groups, is often catalyzed by materials with both Lewis acid and basic sites. nih.gov While direct catalysis by a simple TAPM-derived material is not extensively detailed, the functional nature of the TAPM molecule, with its multiple amine groups, provides a scaffold that can be readily modified. nih.gov For instance, incorporating amine functionalities into porous frameworks can create bifunctional catalysts where metal centers act as Lewis acids and the amine groups serve as basic sites, efficiently promoting the condensation reaction. nih.gov

Table 1: Catalytic Performance of TAPM-Derived CAHOF (F-1) in Organic Reactions This is an interactive table. You can sort and filter the data.

| Reaction | Substrates | Product | Catalyst Loading | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Epoxide Ring-Opening | Styrene Oxide, Water | Styrene Glycol | Varies | Water/Dioxane | High | beilstein-journals.org, whiterose.ac.uk |

| Epoxide Ring-Opening | Cyclohexene Oxide, Methanol | 2-Methoxycyclohexanol | Varies | Methanol | High | beilstein-journals.org |

| Diels-Alder | Cyclopentadiene, Methyl Vinyl Ketone | 5-Methyl-5-acetyl-bicyclo[2.2.1]hept-2-ene | Varies | Heptane | Moderate | researchgate.net |

Organic Electronics and Optoelectronics

The unique tetrahedral structure and electronic properties of this compound and its derivatives make them promising candidates for applications in organic electronics and optoelectronics.

Exploration in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Tetraphenylmethane-based compounds, including derivatives of TAPM, have been synthesized and investigated for their potential use in light-emitting devices. alfachemch.com The rigid, three-dimensional structure of the TAPM core helps to prevent intermolecular aggregation, a common issue that can quench luminescence and reduce device efficiency in organic electronic materials. By modifying the peripheral aminophenyl groups, it is possible to tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to suit specific device architectures. These tailored compounds exhibit electrochemical and spectroscopic characteristics that make them suitable for use as host materials or emitting layers in Organic Light-Emitting Diodes (OLEDs) and as active components in Organic Field-Effect Transistors (OFETs). alfachemch.com

Luminescent Properties and Light-Emitting Device Applications

Derivatives of this compound are known to exhibit strong fluorescence and phosphorescence, particularly in their crystalline state. alfachemch.com The inherent luminescent properties are directly linked to the molecular structure. The tetrahedral arrangement of the phenyl rings around a central carbon atom creates a non-planar structure that can enhance light emission by minimizing non-radiative decay pathways. This structural feature is advantageous for the development of efficient light-emitting materials. alfachemch.com The versatility of TAPM allows it to be used as a core for synthesizing dendrimers and polymers with notable properties for optoelectronic applications. alfachemch.com

Chemical Sensing Platforms

The tetraphenylmethane (B1200815) scaffold, from which this compound is derived, has been utilized in the development of chemical sensors. The ability to functionalize the four arms of the tetrahedral structure allows for the creation of specific binding sites for target analytes.

For example, a related compound, tetrakis(4-nitrophenyl)porphyrin (TNPP), has been immobilized in a polymer membrane and used as an optical waveguide sensor for the detection of toxic industrial gases like hydrogen sulfide (B99878) (H₂S) and ethanediamine. mdpi.comresearchgate.net Porphyrins are well-suited for chemical sensing due to their distinct optical properties that change upon binding with analytes. mdpi.com The sensor based on the TNPP composite demonstrated excellent reproducibility, reversibility, and high selectivity, with detection limits in the parts-per-billion (ppb) range. mdpi.comresearchgate.net This research highlights the potential of using functionalized tetraphenylmethane derivatives, including those that could be synthesized from TAPM, as the core component in highly sensitive and selective chemical sensing platforms. mdpi.com

Development of Chemical Sensors for Specific Analytes (e.g., Methane Detection with Porphyrin Composites)

Materials derived from this compound are integral to the development of specialized chemical sensors. A notable application is in the creation of porphyrin-based composites for methane detection. Researchers have successfully synthesized nanocomposite thin films using a metalloporphyrin, Zn(II)-5,10,15,20-tetrakis-(4-aminophenyl)-porphyrin (ZnTAPP), which is a direct derivative of the title compound.

These films, when combined with materials like tin selenide (SnSe2), demonstrate sensitivity to methane gas at room temperature (25–30 °C). researchgate.net The sensor operates on a conductometric basis, where the interaction with methane gas alters the electrical resistance of the nanocomposite film. This technology is capable of detecting methane concentrations as low as 1000 ppm, making it suitable for signaling the presence of the gas well before it reaches its lower explosive limit of 50,000 ppm. researchgate.net The ability to operate effectively at room temperature without the need for heating elements represents a significant advantage in developing low-cost and energy-efficient gas sensors. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Sensing Material | SnSe2 and Zn(II)-5,10,15,20-tetrakis-(4-aminophenyl)-porphyrin (ZnTAPP) Nanocomposite | Hybrid material leverages properties of both components for enhanced sensing. |

| Target Analyte | Methane (CH4) | Important for safety and environmental monitoring. |

| Operating Temperature | Room Temperature (25–30 °C) | Allows for low-power, unheated sensor operation. researchgate.net |

| Detection Threshold | 1000 ppm | Provides early warning before reaching the lower explosion limit (50,000 ppm). researchgate.net |

| Film Thickness | ~1.3 µm | Thin film format is suitable for integration into electronic devices. researchgate.net |

Electrochemiluminescent (ECL) Biosensing Applications

While direct applications of this compound in electrochemiluminescence (ECL) are not extensively documented, research on structurally analogous compounds provides insight into its potential. For instance, Tetrakis(4-aminophenyl)ethene, which shares the tetrakis(4-aminophenyl) functional groups but has a central ethene bridge, has been successfully used to enhance ECL signals for biosensing. rsc.orgresearchgate.net In these studies, the non-planar ethene-based molecule is doped into perylene microcrystals. researchgate.net This process inhibits the aggregation-caused quenching (ACQ) effect that typically weakens the light emission of perylene, resulting in a significantly stronger ECL signal. rsc.orgdntb.gov.ua

This enhanced ECL system was utilized to create a sensitive biosensor for dopamine, demonstrating a favorable linear response and a low detection limit. researchgate.net The principle of using a non-planar, multi-armed molecule to prevent luminophore aggregation could theoretically be applied to methane-based derivatives, suggesting a potential area for future research in ECL biosensing. researchgate.netdntb.gov.ua

| Component | Function | Observed Outcome (with Analogue Compound) |

|---|---|---|

| Perylene Microcrystals | ECL Luminophore | Prone to aggregation-caused quenching (ACQ), which weakens the ECL signal. researchgate.net |

| Tetrakis(4-aminophenyl)ethene (Analogue) | Dopant / Anti-aggregation agent | Its non-planar structure suppresses π–π stacking interactions between perylene molecules. rsc.org |

| ETTA@Pe MCs Composite | Enhanced ECL Emitter | Exhibited a significantly amplified ECL signal compared to pure perylene microcrystals. researchgate.net |

| Target Analyte | Dopamine (DA) | Quantitative analysis achieved with a wide linear range and a low detection limit of 0.96 nmol L−1. rsc.orgresearchgate.net |

Research in Medicinal Chemistry and Biological Interactions

The tetrahedral and poly-functional nature of this compound makes it a subject of interest for its potential interactions with biological systems.

Structural Properties and Potential Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)

The structure of this compound is key to its potential for interacting with biological macromolecules. The molecule's tetrahedral geometry provides a rigid, three-dimensional scaffold. researchgate.net Extending from this central carbon are four aminophenyl groups, presenting amino (-NH2) functionalities that are capable of acting as hydrogen bond donors. biosynth.com

Hydrogen bonds are fundamental to the stability and recognition processes in biological systems, including protein folding and the specific binding between proteins and nucleic acids. nih.govnih.gov The arrangement of the four amino groups in a defined spatial orientation could allow this compound or its derivatives to engage with multiple hydrogen bond acceptors on the surface of a protein or within the grooves of a nucleic acid structure. Sequence-specific recognition in protein-nucleic acid interactions often relies on a complementary arrangement of hydrogen bond donors and acceptors between amino acid side chains and nucleotide bases. nih.gov The distinct tetrahedral presentation of hydrogen bond donors by this molecule could, in principle, facilitate specific binding to biological targets that feature a complementary pattern of acceptors.

| Property | Description | Relevance to Biological Interactions |

|---|---|---|

| Molecular Formula | C25H24N4 nih.gov | Defines the elemental composition of the molecule. |

| Molecular Weight | ~380.48 g/mol biosynth.com | Influences molecular size and diffusion characteristics. |

| Core Geometry | Tetrahedral | Provides a rigid, 3D scaffold for predictable spatial orientation of functional groups. |

| Functional Groups | Four primary aromatic amines (-NH2) | Act as hydrogen bond donors, enabling interactions with biological macromolecules. biosynth.com |

| Potential Interactions | Hydrogen bonding, π-π stacking | The amino groups can form hydrogen bonds, while the phenyl rings can engage in stacking interactions with aromatic residues in proteins or bases in nucleic acids. nih.gov |

Supramolecular Assembly and Host Guest Chemistry of Tetrakis 4 Aminophenyl Methane

Hydrogen-Bonded Organic Frameworks (HOFs) and Supramolecular Organic Frameworks (SOFs) Formation

Hydrogen-Bonded Organic Frameworks (HOFs) are a class of porous materials formed through the self-assembly of organic molecules via hydrogen bonding. nih.gov These frameworks are noted for their high crystallinity and, due to the reversible nature of hydrogen bonds, can often be processed in solution and exhibit self-healing properties. nih.govbeilstein-journals.org The tetrahedral geometry of TAPM makes it an excellent candidate for constructing 3D HOFs and Supramolecular Organic Frameworks (SOFs), which are broader categories of assemblies formed through various non-covalent interactions. tcichemicals.comrsc.org

A prominent example of TAPM's role in HOF formation is the creation of a charge-assisted hydrogen-bonded organic framework (CAHOF). The acid-base neutralization reaction between the tetrahydrochloride salt of TAPM and disodium (B8443419) 2,6-naphthalenedisulfonate (NDS) in water yields a novel, three-dimensional CAHOF. beilstein-journals.orgresearchgate.net In this structure, the framework is supported by robust hydrogen bonds between the ammonium (B1175870) cations of the protonated TAPM and the sulfonate anions of the NDS. researchgate.netresearcher.life This interaction is crucial for the formation and catalytic properties of the resulting framework. evitachem.com

Table 1: Formation of a Charge-Assisted Hydrogen-Bonded Organic Framework (CAHOF) with TAPM

| Component 1 | Component 2 | Solvent | Framework Type | Key Interaction |

|---|

Role of Hydrogen Bonding and π-Stacking Interactions in Crystal Engineering

Crystal engineering relies on understanding and utilizing intermolecular forces to design and assemble molecules into predictable crystalline architectures. For TAPM, the primary interactions governing its assembly are hydrogen bonding and π-stacking.

The four primary amine (-NH₂) groups on the periphery of the TAPM molecule are potent hydrogen bond donors. These groups readily engage in N-H···N or N-H···O interactions, directing the formation of extended networks. crystallography.net In the case of the CAHOF formed with NDS, the protonated amine groups (ammonium) form strong, charge-assisted hydrogen bonds with the oxygen atoms of the sulfonate groups, creating a stable and well-defined 3D lattice. beilstein-journals.orgresearchgate.net The study of TAPM has been instrumental as a model system for understanding the effects of hydrogen bonding on the morphology of resulting structures. alfachemch.combiosynth.com

In addition to hydrogen bonding, π-stacking interactions between the phenyl rings of adjacent TAPM molecules contribute significantly to the stability of the crystal packing. These non-covalent interactions, which occur between aromatic rings, help to organize the molecules into layered or interpenetrated structures. The interplay between directional hydrogen bonds and less directional π-stacking forces is a key principle in the crystal engineering of such aromatic-rich compounds. researchgate.net A related compound, tetrakis(4-nitrophenyl)methane (B1336605), forms networks where connections are made exclusively with weak C-H···O and π···π interactions, highlighting the importance of these forces in building robust supramolecular structures. nih.gov

Host-Guest Interactions and Structural Adaptability in Porous Networks

The porous frameworks constructed from TAPM often exhibit significant structural flexibility and can act as host networks for various guest molecules. alfachemch.com The adaptability of these frameworks allows them to respond to the inclusion or removal of guests, a phenomenon sometimes referred to as "breathing." beilstein-journals.org

The crystal structures of TAPM solvates have been studied with a range of solvents, demonstrating the compound's versatility as a host material. alfachemch.com The nature of the included solvent can influence the resulting crystal packing and network topology. This adaptability is crucial for applications in molecular storage and separation. evitachem.com For instance, the CAHOF derived from TAPM and NDS is capable of reversibly absorbing solvents and water. beilstein-journals.org This "breathing" behavior involves a reversible rearrangement of the crystal framework in response to the guest molecules, which is a desirable property for recyclable materials. beilstein-journals.org

Table 2: Host-Guest System of a TAPM-derived Framework

| Host Framework | Guest Molecule(s) | Observed Behavior | Implication |

|---|---|---|---|

| TAPM/NDS CAHOF | Solvents, Water | Reversible absorption/desorption | "Breathing" and structural adaptability |

Theoretical and Computational Investigations of Tetrakis 4 Aminophenyl Methane and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating properties like molecular orbital energies, electron density distribution, and spectroscopic parameters.